molecular formula C23H17F2NO4S B2638096 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-22-2

3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2638096
CAS No.: 866810-22-2
M. Wt: 441.45
InChI Key: RAONDUPITGVSQA-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one family, characterized by a bicyclic core structure with a ketone group at position 4. Key features include:

  • 6-Methoxy substituent: The electron-donating methoxy group at C6 may modulate the quinolinone ring’s electron density and solubility .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-16(24)6-9-19)14-26(21)13-15-3-2-4-17(25)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAONDUPITGVSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of Fluorobenzene Groups: The fluorobenzene groups can be introduced via nucleophilic aromatic substitution reactions.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-(4-Fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

3-(4-Fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure may enhance its interaction with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring high chemical stability and specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to anti-cancer effects. Additionally, the sulfonyl group can form strong hydrogen bonds with biological molecules, further enhancing its activity.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • Target vs. 3-Chlorobenzenesulfonyl analog : The 4-fluoro substituent in the target enhances polarity compared to the 3-chloro group, which is bulkier and more electronegative. This may reduce metabolic degradation in the target due to fluorine’s smaller size and stronger C-F bond .
  • Target vs.

Benzyl Group Modifications

  • 3-Fluorophenylmethyl vs. 4-Methylphenylmethyl : The meta-fluorine in the target minimizes steric hindrance compared to para-methyl groups, possibly improving binding to sterically sensitive targets. Fluorine’s electronegativity may also enhance dipole interactions .
  • 3-Fluorophenylmethyl vs. 2-Chlorophenylmethyl : The ortho-chloro substituent in introduces significant steric hindrance, which could limit conformational flexibility compared to the target’s meta-fluoro substitution .

Quinolinone Core Substitutions

  • 6-Methoxy vs. In contrast, 6-fluoro analogs () are more lipophilic, which may enhance membrane permeability but reduce aqueous solubility .
  • 7-Diethylamino Group : Unique to ’s compound, this substituent introduces a basic nitrogen, likely improving solubility in acidic environments (e.g., gastrointestinal tract) but increasing susceptibility to enzymatic oxidation .

Implications of Structural Differences

  • Metabolic Stability: Fluorine substituents generally resist oxidative metabolism, suggesting the target may exhibit longer half-lives than non-fluorinated analogs like ’s compound .
  • Target Selectivity : The 6-methoxy group’s electron-donating effects could favor interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding, distinguishing it from 6-fluoro analogs .

Biological Activity

The compound 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a member of the dihydroquinolinone class, characterized by a complex structure that includes fluorophenyl and sulfonyl groups. This unique combination potentially imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H17F2NO4S
  • Molecular Weight : 429.45 g/mol
  • IUPAC Name : 3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity, receptor functions, and cellular pathways, leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The fluorophenyl groups may enhance affinity for certain receptors, influencing signaling pathways.
  • Cell Cycle Interference : Preliminary studies suggest that this compound may affect cell cycle progression, particularly in cancer cells.

Biological Activity Studies

Research has focused on evaluating the anticancer properties of this compound through various in vitro studies. Below are summarized findings from relevant studies:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineConcentration (µM)Effect ObservedKey Findings
HeLa2Cell cycle arrest in G2-M phaseInduces apoptosis and cytoskeletal collapse
MCF-72Increased early and late apoptosisSynergistic effect with doxorubicin
Various10Anticancer activityNCI60 screening indicated significant inhibition

Case Studies

  • HeLa Cell Line Study :
    • The compound demonstrated significant blockade of the cell cycle at the G2-M phase in HeLa cells. Flow cytometry analysis revealed increased apoptosis rates post-treatment, indicating its potential as an anticancer agent.
  • MCF-7 Cell Line Study :
    • In MCF-7 breast cancer cells, the compound showed a synergistic effect when co-administered with doxorubicin. This combination enhanced cytotoxicity beyond what was observed with doxorubicin alone.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:

  • Synthetic Routes : Utilize Pd-catalyzed cross-coupling reactions (e.g., PdCl₂(PPh₃)₂) with fluorinated aryl boronic acids or halides in DMF/ethanol solvent systems. Optimize stoichiometry and reaction time to enhance yield .
  • Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization from ethanol improves purity .

Q. How should researchers characterize its crystalline structure and purity?

Answer:

  • Structural Confirmation : Use X-ray crystallography for definitive stereochemical assignment. Supplement with ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
  • Purity Analysis : Validate via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >98% is recommended for biological assays .

Q. What strategies enhance solubility and stability in aqueous solutions for in vitro assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions and prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets (e.g., kinase enzymes)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity to ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
  • Pharmacophore Mapping : Identify critical motifs (e.g., fluorobenzenesulfonyl group) for target engagement using QM/MM hybrid methods .

Q. What methodologies analyze byproducts formed during synthesis?

Answer:

  • LC-MS/MS : Employ reverse-phase chromatography coupled with high-resolution mass spectrometry (HRMS) to detect sulfonamide or quinoline degradation products.
  • Isolation : Use preparative TLC to isolate trace byproducts for structural elucidation via 2D NMR (COSY, HSQC) .

Q. How to design environmental fate studies to assess persistence and bioaccumulation?

Answer:

  • OECD 307 Guideline : Conduct soil/water biodegradation tests under aerobic conditions. Measure half-life (t₁/₂) via LC-MS.
  • Partition Coefficients : Determine log Kow (octanol-water) and log Koc (organic carbon) to model bioaccumulation potential .

Q. How to resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays : Compare IC₅₀ values across enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays.
  • Dose-Response Validation : Use 8-point dilution series with Hill slope analysis to confirm potency thresholds .

Q. How to optimize SAR studies for identifying critical functional groups?

Answer:

  • Systematic Substitution : Synthesize analogs with variations at the 4-fluorobenzenesulfonyl or 3-fluorobenzyl positions.
  • Activity Clustering : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

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